molecular formula C13H9NO B083222 Phenanthridine N-oxide CAS No. 14548-01-7

Phenanthridine N-oxide

Cat. No. B083222
CAS RN: 14548-01-7
M. Wt: 195.22 g/mol
InChI Key: BSGIEESBTVXEOH-UHFFFAOYSA-N
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Description

Phenanthridine N-oxide (PNO) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PNO is a potent oxidizing agent that can selectively target DNA, making it a promising compound for various applications in biology and chemistry.

Mechanism Of Action

Phenanthridine N-oxide is a potent oxidizing agent that can selectively target DNA. It reacts with DNA through a one-electron transfer process, leading to the formation of DNA radicals. These radicals can cause single-strand breaks and oxidative damage to DNA, which can ultimately lead to cell death. Phenanthridine N-oxide has also been shown to interact with proteins, particularly those that contain iron-sulfur clusters, leading to their inactivation.

Biochemical And Physiological Effects

Phenanthridine N-oxide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, and has been shown to be particularly effective against drug-resistant cancer cells. Phenanthridine N-oxide has also been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. In addition, Phenanthridine N-oxide has been shown to have anti-inflammatory effects, and has been investigated for its potential in treating inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

Phenanthridine N-oxide has several advantages for lab experiments. It is a highly reactive compound that can selectively target DNA, making it a powerful tool for studying DNA-protein interactions. It is also a fluorescent probe, which can be used for imaging studies. However, Phenanthridine N-oxide is a toxic compound that requires careful handling, and its use in vivo is limited due to its potential for off-target effects.

Future Directions

There are several future directions for the study of Phenanthridine N-oxide. One area of interest is the development of Phenanthridine N-oxide-based biosensors for detecting DNA damage. Another area of interest is the development of Phenanthridine N-oxide-based photodynamic therapy for cancer treatment. Additionally, the use of Phenanthridine N-oxide in combination with other compounds, such as chemotherapy drugs, is an area of active investigation. Finally, the development of more selective Phenanthridine N-oxide derivatives that can target specific DNA sequences or proteins is an area of future research.
Conclusion:
Phenanthridine N-oxide is a promising compound that has a range of applications in scientific research. Its unique properties make it a powerful tool for studying DNA-protein interactions, as well as a potential treatment for cancer and inflammatory diseases. While there are limitations to its use, the future directions for the study of Phenanthridine N-oxide are promising, and it is likely that this compound will continue to be an important tool in scientific research for years to come.

Synthesis Methods

Phenanthridine N-oxide can be synthesized through various methods, including oxidation of phenanthridine with peracids, oxidation of 1,10-phenanthroline with hydrogen peroxide, and oxidation of 1,10-phenanthroline with m-chloroperbenzoic acid. The most commonly used method is the oxidation of phenanthridine with peracids, which yields Phenanthridine N-oxide in high purity and yield.

Scientific Research Applications

Phenanthridine N-oxide has been extensively studied for its applications in scientific research. It has been used as a DNA cleaving agent, as well as a tool for studying DNA-protein interactions. Phenanthridine N-oxide has also been used as a redox mediator in electrochemical biosensors, and as a fluorescent probe for detecting metal ions. In addition, Phenanthridine N-oxide has been investigated for its potential as an antitumor agent and as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

5-oxidophenanthridin-5-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGIEESBTVXEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163052
Record name Phenanthridine, 5-oxide (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthridine, 5-oxide

CAS RN

14548-01-7
Record name Phenanthridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-01-7
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Record name Phenanthridine, 5-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthridine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263827
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Record name Phenanthridine, 5-oxide (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenanthridine, 5-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DVV3F9BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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